N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BVT.2733, is a small molecule drug that has gained attention in recent years for its potential therapeutic applications. 2733.
Scientific Research Applications
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In diabetes research, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative disorder research, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to protect against neurotoxicity and improve cognitive function in animal models.
Mechanism of Action
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of a protein called glyceraldehyde 3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes, including glycolysis, DNA repair, and apoptosis. By inhibiting GAPDH, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide disrupts these processes, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide inhibits cell proliferation and induces apoptosis. In diabetic animals, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide improves insulin sensitivity and glucose tolerance. In neurodegenerative disorder models, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide protects against neurotoxicity and improves cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potency and specificity for GAPDH inhibition. This allows for the study of GAPDH-dependent processes in a controlled manner. However, a limitation of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide is its potential off-target effects. Further studies are needed to fully understand the specificity of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on other cellular processes.
Future Directions
There are several future directions for N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide research. One area of interest is the development of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other therapies for enhanced therapeutic effects. Additionally, the role of GAPDH in various diseases and cellular processes warrants further investigation, and N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide can serve as a valuable tool for these studies.
Synthesis Methods
The synthesis of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting with tert-butyl carbamate and benzylamine. The reaction proceeds through a series of intermediates, ultimately leading to the final product. The synthesis of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-(phenylsulfonyl)glycinamide has been optimized to yield high purity and yield.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-19(2,3)20-18(22)15-21(14-16-10-6-4-7-11-16)25(23,24)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNNYUNIVVPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzenesulfonyl-benzyl-amino)-N-tert-butyl-acetamide |
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